molecular formula C10H5F2NO2 B1325404 2-(2,4-Difluorobenzoyl)oxazole CAS No. 898760-38-8

2-(2,4-Difluorobenzoyl)oxazole

Cat. No.: B1325404
CAS No.: 898760-38-8
M. Wt: 209.15 g/mol
InChI Key: NJTACQUAWKVSMB-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5F2NO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 2,4-difluorobenzoyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)oxazole typically involves the reaction of 2,4-difluorobenzoyl chloride with oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-Difluorobenzoyl chloride+OxazoleBaseThis compound\text{2,4-Difluorobenzoyl chloride} + \text{Oxazole} \xrightarrow{\text{Base}} \text{this compound} 2,4-Difluorobenzoyl chloride+OxazoleBase​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of magnetic nanocatalysts has also been explored to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-(2,4-Difluorobenzoyl)oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the difluorobenzoyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(2,6-Dichlorobenzoyl)oxazole

Uniqueness

Compared to similar compounds, 2-(2,4-Difluorobenzoyl)oxazole exhibits unique properties due to the presence of the difluorobenzoyl group. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity for biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTACQUAWKVSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642104
Record name (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-38-8
Record name (2,4-Difluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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